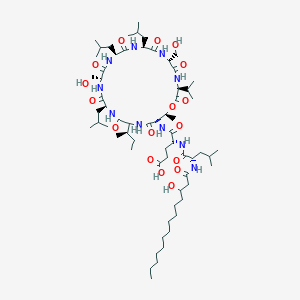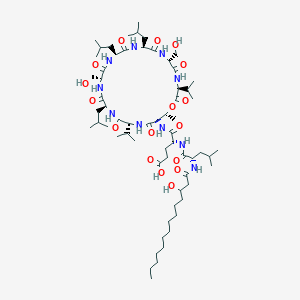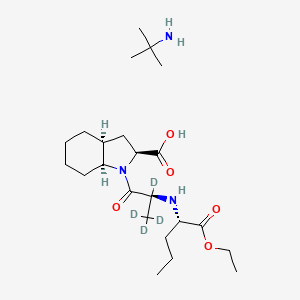
O-脱メチルガランタミン β-D-グルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desmethyl galanthamine b-D-glucuronide (ODMG) is a metabolite of galanthamine, a natural alkaloid found in the bulbs of several species of snowdrops and daffodils. Galanthamine is a cholinesterase inhibitor, meaning it inhibits the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. ODMG is an important intermediate in the synthesis of galanthamine and is also a major active metabolite of galanthamine. It has been studied for its potential therapeutic applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
科学的研究の応用
神経変性疾患研究
O-脱メチルガランタミン β-D-グルクロン酸: は、アルツハイマー病などの神経変性疾患の治療に役立つことが知られているガランタミン {svg_1} の主要な代謝産物です。研究者たちは、この代謝産物を用いて、その薬物動態と認知機能に対する長期的な影響を研究しており、治療戦略の改善につながる可能性があります。
作用機序
Target of Action
O-Desmethyl Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . Galanthamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme , which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .
Mode of Action
Galanthamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .
Biochemical Pathways
The primary biochemical pathway affected by galanthamine is the cholinergic pathway. By inhibiting the AChE enzyme, galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .
Pharmacokinetics
Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .
Result of Action
The increased acetylcholine concentration in the synaptic cleft enhances cholinergic neuron function and signaling . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl galanthamine b-D-glucuronide involves the conversion of galanthamine to O-Desmethyl galanthamine, followed by glucuronidation of O-Desmethyl galanthamine using D-glucuronic acid.", "Starting Materials": [ "Galanthamine", "D-glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone", "Chloroform", "Methylene chloride", "Dimethylformamide", "Diisopropylethylamine", "1-hydroxybenzotriazole", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Galanthamine is treated with sodium hydroxide in methanol to yield O-Desmethyl galanthamine", "O-Desmethyl galanthamine is then reacted with D-glucuronic acid in the presence of 1-hydroxybenzotriazole, N,N'-dicyclohexylcarbodiimide, and diisopropylethylamine in dimethylformamide", "The resulting mixture is stirred at room temperature for several hours and then extracted with chloroform and methylene chloride", "The organic layer is washed with water and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield O-Desmethyl galanthamine b-D-glucuronide as a white solid" ] } | |
CAS番号 |
464189-54-6 |
分子式 |
C22H27NO9 |
分子量 |
449.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1 |
InChIキー |
XDVUICJRQISSRL-KTEHNTIYSA-N |
異性体SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
正規SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
同義語 |
(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



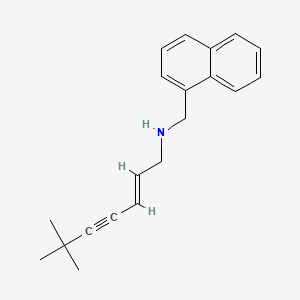
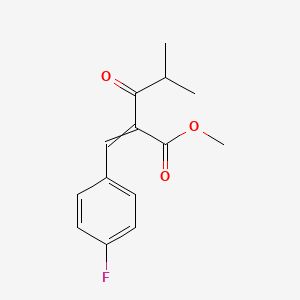
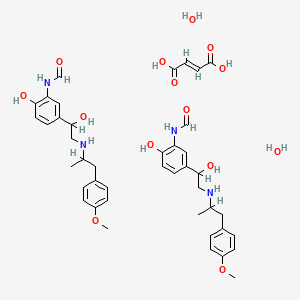

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
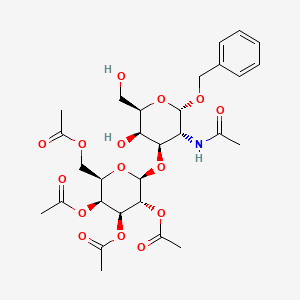
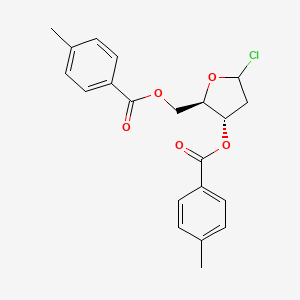
![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)



